molecular formula C5H6ClN3O2 B1519978 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide CAS No. 1158736-05-0

5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

Cat. No. B1519978
M. Wt: 175.57 g/mol
InChI Key: WUWBDOPJHVZPAA-UHFFFAOYSA-N
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Description

Based on its name, “5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide” is likely an organic compound containing an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The “5-(Chloromethyl)” indicates a chloromethyl group attached to the 5-position of the oxadiazole ring, and the “N-methyl” indicates a methyl group attached to the nitrogen atom of the oxadiazole ring. The “3-carboxamide” indicates a carboxamide group attached to the 3-position of the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the various substituents attached at the specified positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Antitumor Agents : A study detailed the synthesis and chemistry of related imidazotetrazines, highlighting their potential as broad-spectrum antitumor agents. These compounds have shown curative activity against leukemia and may act as prodrugs, offering insights into their utility in cancer research (Stevens et al., 1984).

  • Building Blocks in Medicinal Chemistry : Research has developed straightforward routes for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, demonstrating their potential as bifunctional building blocks for biologically relevant molecules. Such derivatives can be integrated into various medicinal chemistry applications (Jakopin, 2018).

  • Antibacterial Activity : A study on 1,3,4-oxadiazole thioether derivatives containing various moieties investigated their antibacterial activities against Xanthomonas oryzae pv. oryzae. This research offers valuable insights into the mechanism of action and potential applications of these compounds in addressing bacterial infections (Song et al., 2017).

  • Fungicidal Activity : Investigations into 5-membered heterocyclic derivatives containing benzimidazoles, including those condensed with various oxadiazoles and thiadiazoles, have revealed their potential as fungicides. This highlights the application of such compounds in developing new agricultural chemicals with fungicidal properties (Mishra et al., 1993).

Safety And Hazards

As with any chemical compound, handling “5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

properties

IUPAC Name

5-(chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-7-5(10)4-8-3(2-6)11-9-4/h2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWBDOPJHVZPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657642
Record name 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

CAS RN

1158736-05-0
Record name 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158736-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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